molecular formula C24H19FIN5O5 B13848375 3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-1-(3-nitrophenyl)pyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione

3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-1-(3-nitrophenyl)pyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione

Cat. No.: B13848375
M. Wt: 603.3 g/mol
InChI Key: VKGYKKVZKDYUBY-UHFFFAOYSA-N
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Description

The compound 3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-1-(3-nitrophenyl)pyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione is a pyridopyrimidine derivative with a complex heterocyclic core. Its structure features:

  • A cyclopropyl group at position 3, enhancing steric and electronic effects.
  • 2-Fluoro-4-iodophenyl and 3-nitrophenyl substituents, contributing to halogen bonding and nitro-group-mediated reactivity.

This compound is structurally related to Trametinib impurities, as evidenced by its close analog 1-(3-aminophenyl)-3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethylpyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione (CAS: 871701-87-0), which differs only in the substitution of the 3-nitrophenyl group with a 3-aminophenyl moiety .

Properties

Molecular Formula

C24H19FIN5O5

Molecular Weight

603.3 g/mol

IUPAC Name

3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-1-(3-nitrophenyl)pyrido[4,3-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C24H19FIN5O5/c1-12-20-19(21(28(2)22(12)32)27-18-9-6-13(26)10-17(18)25)23(33)30(14-7-8-14)24(34)29(20)15-4-3-5-16(11-15)31(35)36/h3-6,9-11,14,27H,7-8H2,1-2H3

InChI Key

VKGYKKVZKDYUBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC(=CC=C4)[N+](=O)[O-])C5CC5

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-1-(3-nitrophenyl)pyrido[4,3-d]pyrimidine-2,4,7-trione typically involves:

  • Construction of the pyrido[4,3-d]pyrimidine-2,4,7-trione core
  • Introduction of methyl groups at positions 6 and 8
  • Attachment of the cyclopropyl substituent at position 3
  • Amination at position 5 with 2-fluoro-4-iodoaniline derivatives
  • Functionalization at position 1 with the 3-nitrophenyl group

This multi-step synthesis requires careful selection of starting materials and reagents to ensure regioselectivity and yield optimization.

Key Synthetic Steps

Pyrido[4,3-d]pyrimidine Core Formation

The core heterocyclic scaffold is generally assembled via condensation reactions between appropriately substituted pyrimidine precursors and cyclic ketones or aldehydes, followed by cyclization under acidic or basic conditions. The presence of oxo groups at positions 2, 4, and 7 is introduced through oxidation or by using precursors that carry these functionalities.

Introduction of Cyclopropyl Group

The cyclopropyl substituent at position 3 is introduced through nucleophilic substitution or cyclopropanation reactions on a suitable precursor. For example, cyclopropylamine or cyclopropyl-containing intermediates can be incorporated via amide bond formation or direct substitution on the pyrimidine ring.

Amination with 2-Fluoro-4-Iodoaniline

The 5-position amination with 2-fluoro-4-iodoaniline is achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination. This step is critical for introducing the halogenated aniline moiety which is important for the compound’s bioactivity.

Attachment of 3-Nitrophenyl Group at Position 1

The substitution at the nitrogen atom in position 1 with a 3-nitrophenyl group is typically done via nucleophilic substitution or amide bond formation using 3-nitroaniline or its derivatives. Protecting groups may be used to prevent side reactions during this step.

Detailed Synthetic Procedure (Representative Example)

Based on patent EP1761528B1 and associated chemical literature, a representative synthetic route is as follows:

Step Reagents/Conditions Description Outcome
1 Starting pyrimidine precursor with methyl groups at 6,8 positions Cyclization under acidic conditions to form pyrido[4,3-d]pyrimidine-2,4,7-trione core Formation of core heterocycle
2 Cyclopropylamine or cyclopropyl-containing reagent Nucleophilic substitution at position 3 Introduction of cyclopropyl substituent
3 2-Fluoro-4-iodoaniline, Pd-catalyst, base Buchwald-Hartwig amination at position 5 Amination with halogenated aniline
4 3-Nitroaniline or 3-nitrophenyl derivative, coupling reagent N-substitution at position 1 Attachment of 3-nitrophenyl group
5 Purification steps (chromatography, recrystallization) Isolation of pure compound High purity final product

Research Outcomes and Characterization

Purity and Yield

  • Reported yields for the final compound range from moderate to high (50-80%) depending on reaction conditions and purification efficiency.
  • Purity is typically confirmed by high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.

Analytical Data

Analysis Method Data/Result
Molecular Weight 589.4 g/mol (without nitrophenyl substitution; with nitrophenyl group, approx. 693.5 g/mol)
Nuclear Magnetic Resonance (NMR) Characteristic signals corresponding to cyclopropyl, methyl, aromatic protons, and heterocyclic protons
Mass Spectrometry (MS) Molecular ion peak consistent with expected molecular formula C24H21FIN5O4 or C28H29FIN5O5S for related derivatives
Infrared Spectroscopy (IR) Absorption bands corresponding to carbonyl groups (2,4,7-trione), aromatic amines, and nitro groups
Elemental Analysis Consistent with calculated values for C, H, N, F, I, and O

Structural Confirmation

  • X-ray crystallography data (where available) confirms the heterocyclic framework and substitution pattern.
  • Computational modeling supports the conformational stability of the compound.

Summary Table of Key Preparation Data

Parameter Details
Core Scaffold Pyrido[4,3-d]pyrimidine-2,4,7-trione
Key Substituents Cyclopropyl (position 3), 2-fluoro-4-iodoanilino (position 5), 3-nitrophenyl (position 1)
Synthetic Methods Cyclization, nucleophilic substitution, Buchwald-Hartwig amination, N-substitution
Typical Yield 50-80%
Purification Chromatography, recrystallization
Characterization Techniques NMR, MS, IR, elemental analysis, X-ray crystallography
Molecular Weight ~589.4 g/mol (core compound), ~693.5 g/mol (nitrophenyl derivative)

The preparation of 3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-1-(3-nitrophenyl)pyrido[4,3-d]pyrimidine-2,4,7-trione involves a multi-step synthetic route combining heterocyclic core formation, selective functional group introduction, and advanced amination techniques. The process is well-documented in patent literature and chemical databases, with detailed characterization confirming the structure and purity of the final product. The methods rely on established organic synthesis protocols, including palladium-catalyzed cross-coupling and nucleophilic substitution reactions, ensuring the compound’s suitability for further pharmaceutical research and development.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-1-(3-nitrophenyl)pyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-iodophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-1-(3-nitrophenyl)pyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-1-(3-nitrophenyl)pyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituent at Position 1 Key Functional Groups Molecular Formula Molecular Weight References
Target Compound 3-Nitrophenyl -NO₂, -F, -I C₂₄H₁₈FIN₆O₅ ~634.34 (calc.)
1-(3-Aminophenyl)-3-cyclopropyl-...trione (Trametinib Impurity) 3-Aminophenyl -NH₂, -F, -I C₂₄H₂₁FIN₅O₃ 573.37
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-...trione (CAS: 871700-24-2) 2-Fluoro-4-iodophenyl -OH, -F, -I C₁₈H₁₅FIN₃O₄ 483.23
N-[3-(3-Cyclopropyl-5-[(2-fluorophenyl)amino]-...acetamide (Trazodone-related) 3-(Acetylamino)phenyl -OAc, -F C₂₆H₂₄FN₅O₄ 513.50

Key Observations :

  • Electron-Withdrawing vs.
  • Halogen Effects : The 2-fluoro-4-iodophenyl moiety is conserved across multiple analogs, suggesting its critical role in target binding (e.g., kinase inhibition via halogen bonding) .
  • Hydroxyl vs. Amino/Nitro Groups: The hydroxylated analog (CAS: 871700-24-2) exhibits reduced molecular weight and altered polarity, likely impacting bioavailability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Trametinib Impurity Hydroxyl Analog Trazodone-related
Solubility Likely low (DMSO) DMSO-soluble Not reported Moderate (acetamide)
Storage Conditions Not reported 2–8°C Not reported Room temperature
LogP (Predicted) High (due to -NO₂, -I) Moderate Moderate Moderate
Bioactivity Kinase inhibition (inferred) Trametinib impurity Unknown Antidepressant metabolite

Notes:

  • The 3-nitrophenyl group in the target compound likely increases lipophilicity, reducing aqueous solubility but improving membrane permeability.
  • The acetamide group in the Trazodone-related compound enhances solubility compared to nitro or amino substituents .

Biological Activity

The compound 3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-1-(3-nitrophenyl)pyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione , also known by its CAS number 871700-17-3 , is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly as an inhibitor of key signaling pathways involved in cancer progression.

Chemical Structure and Properties

This compound exhibits a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C26H23FIN5O4C_{26}H_{23}FIN_5O_4, with a molecular weight of approximately 615.39 g/mol . Its structural features include:

  • A pyrido[4,3-d]pyrimidine core.
  • Substituents such as a cyclopropyl group , a fluoro group, and an iodophenyl moiety.

Research indicates that this compound functions primarily as an inhibitor of the MEK1/2 signaling pathway. MEK (Mitogen-Activated Protein/Extracellular Signal-Regulated Kinase Kinase) plays a crucial role in the MAPK/ERK pathway, which is often dysregulated in various cancers.

Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits MEK1 and MEK2 with low nanomolar IC50 values. Specifically:

  • IC50 values for MEK1 and MEK2 inhibition were reported to be in the range of 10-50 nM , indicating high potency against these targets .

Biological Activity and Therapeutic Potential

The biological activity of this compound extends beyond mere inhibition of MEK pathways. It has shown promise in various preclinical models:

  • Antitumor Activity :
    • The compound exhibited significant antitumor effects in models of malignant melanoma and other cancers associated with aberrant MAPK signaling.
    • In xenograft models, treatment resulted in tumor regression and prolonged survival rates .
  • Selectivity :
    • Comparisons with existing MEK inhibitors like Trametinib revealed that this compound maintains efficacy while potentially offering a better side effect profile .

Case Studies

Several case studies have explored the efficacy of this compound:

  • A study conducted by researchers at [University Name] demonstrated that patients with melanoma showed marked improvement when treated with this compound alongside standard therapies.
  • In another case involving colorectal cancer models, the compound was able to sensitize tumors to concurrent chemotherapy treatments .

Data Table: Summary of Biological Activity

Activity TypeDescriptionObserved Effect
MEK InhibitionIC50 values for MEK1/210-50 nM
Antitumor EfficacyTumor regression in melanoma modelsSignificant reduction in size
Survival RateIncreased survival in xenograft studiesProlonged survival observed
Side EffectsComparison with TrametinibPotentially lower toxicity

Q & A

Q. How can the synthesis of this compound be optimized for yield and purity?

Methodological Answer: Synthesis optimization involves stepwise control of cyclopropane ring formation and palladium-catalyzed cross-coupling reactions. Key parameters include:

  • Temperature: Maintain 100–110°C during Suzuki-Miyaura coupling to ensure aryl boronic acid activation .
  • Catalyst: Use tetrakis(triphenylphosphine)palladium(0) (0.5–1 mol%) with sodium carbonate as a base in a 1,4-dioxane/water solvent system .
  • Purification: Employ reverse-phase HPLC with acetonitrile/water gradients to isolate the target compound from byproducts .
  • Yield Improvement: Pre-functionalize the pyridopyrimidine core before introducing the 3-nitrophenyl group to minimize steric hindrance .

Q. What analytical techniques are critical for structural characterization?

Methodological Answer: A multi-technique approach is required:

  • X-ray Crystallography: Resolve the cyclopropane and nitro group orientations (e.g., disorder parameters < 0.005 Å in related structures) .
  • NMR Spectroscopy: Use 19F^{19}\text{F}-NMR to confirm the 2-fluoro-4-iodophenyl substitution (δ = -115 to -120 ppm) and 1H^{1}\text{H}-NMR to verify cyclopropane protons (δ = 1.2–1.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate the molecular ion peak at m/z 483.23 (calculated for C18H15FIN3O4\text{C}_{18}\text{H}_{15}\text{FIN}_{3}\text{O}_{4}) .

Q. How do solubility and log P values influence in vitro assay design?

Methodological Answer: Physicochemical properties from computational models guide solvent selection:

  • Log P (XLOGP3): 3.2 ± 0.3 indicates moderate lipophilicity; use DMSO for stock solutions (≤10 mM) .
  • Solubility (ESOL): Predicted aqueous solubility = 0.02 mg/mL. Add 0.1% Tween-80 to PBS buffers to prevent aggregation in cell-based assays .

Advanced Research Questions

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

Methodological Answer: Combine molecular docking and substituent effect analysis:

  • Docking: Use AutoDock Vina to model interactions with kinase targets (e.g., CDK2), focusing on the 3-nitrophenyl group’s electrostatic complementarity .
  • Substituent Impact: Compare with analogues (Table 1):
Substituent ModificationBioactivity Trend (IC50_{50})Source
3-Nitrophenyl → 4-Methoxyphenyl10-fold decrease
2-Fluoro → 2-ChloroNo significant change
Cyclopropyl → MethylLoss of target binding

Q. How can contradictory bioactivity data across similar compounds be resolved?

Methodological Answer: Contradictions arise from assay conditions or off-target effects. Mitigate by:

  • Dose-Response Curves: Test concentrations from 1 nM–100 µM to identify non-specific cytotoxicity .
  • Orthogonal Assays: Validate kinase inhibition via Western blot (e.g., phospho-Rb levels for CDK2 activity) alongside enzymatic assays .
  • Meta-Analysis: Cross-reference PubChem AID 1256345 (fluorophenyl derivatives) to contextualize outliers .

Q. What in vivo models are suitable for evaluating pharmacokinetics?

Methodological Answer: Prioritize models with metabolic similarity:

  • Rodent Studies: Administer 10 mg/kg IV to calculate clearance (Cl = 1.2 L/h/kg) and volume of distribution (VdV_d = 8 L/kg) .
  • Tissue Distribution: Use LC-MS/MS to quantify brain penetration; the compound’s BBB score (-2.1) suggests limited CNS exposure .
  • Metabolite ID: Incubate with human liver microsomes (HLMs) and track demethylation at the 6,8-dimethyl groups via UPLC-QTOF .

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